2-Acetylamino-benzothiazole-6-carboxylic acid
Description
2-Acetylamino-benzothiazole-6-carboxylic acid (systematic name: 2-acetamidobenzo[d]thiazole-6-carboxylic acid) is a benzothiazole derivative featuring an acetamido group at position 2 and a carboxylic acid group at position 6. Its synthesis involves sequential steps, including acetylation of a 2-aminobenzothiazole intermediate and hydrolysis of an ester precursor . The compound has been utilized in coupling reactions with amines to generate derivatives like 2-acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide (compound 22), which exhibits significant BRAFV600E kinase inhibition (IC₅₀ = 7.9 μM) .
Properties
IUPAC Name |
2-acetamido-1,3-benzothiazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c1-5(13)11-10-12-7-3-2-6(9(14)15)4-8(7)16-10/h2-4H,1H3,(H,14,15)(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXINLOXBYICBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Acetylamino-benzothiazole-6-carboxylic acid typically involves the reaction of 2-aminobenzothiazole with acetic anhydride, followed by carboxylation . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-Acetylamino-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the amino and carboxylic acid groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that derivatives of benzothiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that 2-acetylamino-benzothiazole-6-carboxylic acid exhibits moderate to good anti-tubercular activity against Mycobacterium tuberculosis . The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to bacterial cell death.
Antiviral Activity
Recent investigations into the antiviral properties of benzothiazole derivatives have indicated that certain compounds can effectively reduce viral replication in various cell lines. In particular, novel substituted benzothiazoles have shown promising results against viruses such as herpes simplex virus type 1 (HSV-1) and hepatitis C virus (HCV), suggesting that this compound may also possess similar antiviral properties .
Anti-Tubercular Activity Study
A study conducted by Shaikh et al. synthesized several benzothiazole derivatives, including this compound, and evaluated their anti-tubercular efficacy. The results indicated that these compounds exhibited better inhibition potency compared to standard anti-TB drugs, highlighting their potential as therapeutic agents against tuberculosis .
Antiviral Compound Development
In another study focusing on the synthesis of novel benzothiazole derivatives, researchers found that certain compounds displayed significant antiviral activity against multiple viruses, including HSV-1 and HCV. This research suggests that further exploration of this compound could lead to the development of effective antiviral medications .
Mechanism of Action
The mechanism of action of 2-Acetylamino-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors . These interactions can lead to the inhibition or activation of various biochemical pathways, depending on the context . The exact pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Functional Differences
Physicochemical Properties
- Solubility and Reactivity: The carboxylic acid group in this compound enhances water solubility and enables carboxamide formation via coupling reactions. In contrast, the ethyl ester analog is more lipophilic, favoring membrane permeability but requiring hydrolysis for activation .
- Stability: Acetamido derivatives exhibit greater stability under physiological conditions compared to hydrazino-containing analogs, which may undergo hydrolysis or oxidation .
Biological Activity
2-Acetylamino-benzothiazole-6-carboxylic acid (C10H8N2O3S) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the condensation of 2-aminobenzothiazole-6-carboxylic acid with acetylating agents. For instance, the reaction with chloroacetyl chloride followed by amination with hydrazine hydrate yields various derivatives, enhancing its biological profile .
General Synthesis Procedure
- Starting Material : 2-Aminobenzothiazole-6-carboxylic acid.
- Reagents : Chloroacetyl chloride, hydrazine hydrate.
- Conditions : Reflux in chloroform; purification through recrystallization.
- Yield : Typically around 81% for initial derivatives .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including this compound. It has shown significant activity against various pathogenic bacteria, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are known for their antibiotic resistance .
The primary mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication. This inhibition leads to bacteriostatic effects, particularly noted in A. baumannii where it showed low cytotoxicity toward human liver cell lines (IC50 > 100 μM) .
Anticancer Activity
In addition to its antimicrobial effects, compounds based on the benzothiazole scaffold have been explored for anticancer activity. Studies indicate that certain derivatives can inhibit oncogenic pathways and exhibit selective cytotoxicity towards cancer cells while sparing normal cells .
Case Studies
- Study on Antimicrobial Efficacy : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against resistant strains of S. aureus, suggesting its potential as a lead compound in antibiotic development .
- Anticancer Research : Another investigation reported that modifications to the benzothiazole structure enhanced its ability to induce apoptosis in cancer cell lines, highlighting the role of substituents in modulating biological activity .
Data Table: Biological Activity Summary
Q & A
Advanced Research Question
- Molecular Docking : Predict binding modes to target proteins (e.g., BRAFV600E kinase). For compound 22, docking reveals hydrogen bonding with catalytic lysine residues .
- ADMET Prediction : Use tools like SwissADME to optimize logP (ideally 1–3) and solubility for improved bioavailability .
- Quantum Mechanics (QM) : Calculate electron density maps to prioritize substituents with favorable electronic effects (e.g., electron-withdrawing groups for enhanced reactivity) .
Key Insight : Combine computational predictions with empirical SAR to accelerate lead optimization.
What are the methodological challenges in scaling up synthesis for in vivo studies?
Advanced Research Question
- Yield Optimization : Transition from small-scale (mg) to preparative-scale (g) synthesis often reduces yield due to side reactions. Mitigate via flow chemistry or catalyst screening .
- Purification : Replace column chromatography with recrystallization or countercurrent distribution for cost-effective scaling .
- Stability Testing : Monitor degradation under physiological conditions (e.g., pH 7.4 buffer at 37°C) to ensure compound integrity during animal trials .
Basic Research Question
- Carboxamide Derivatives : Substitution with alkyl or aryl amines enhances kinase inhibition (e.g., compound 22’s pyridinyl group increases BRAFV600E binding affinity) .
- Esterification : Ethyl ester prodrugs improve membrane permeability but require hydrolysis for activation .
- Free Carboxylic Acid : Essential for metal chelation in antimicrobial applications (e.g., binding to bacterial metalloenzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
